3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure This compound is characterized by the presence of a 1,3-benzodioxol-5-ylmethylamino group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 1,3-benzodioxol-5-ylmethylamino Group: This step involves the reaction of the pyrrolidine-2,5-dione core with a 1,3-benzodioxol-5-ylmethylamine derivative under controlled conditions.
Attachment of the 4-ethoxyphenyl Group: This can be accomplished through a substitution reaction, where the pyrrolidine-2,5-dione core reacts with a 4-ethoxyphenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-ylmethylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the 4-ethoxyphenyl group.
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a 4-methoxyphenyl group instead of a 4-ethoxyphenyl group.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-6-4-14(5-7-15)22-19(23)10-16(20(22)24)21-11-13-3-8-17-18(9-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVYKENCBNXUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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